ethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate
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Overview
Description
ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 2-METHYLINDOLE-3-CARBOXYLATE
- ETHYL 2-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE
- ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE
Uniqueness
What sets ETHYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C16H21N3O3S/c1-4-18(5-2)14(20)11-23-15-17-12-9-7-8-10-13(12)19(15)16(21)22-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
AQEAKADXXIHONF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC |
Origin of Product |
United States |
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